
N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is a chemical compound that features a piperidine ring and a trifluoromethyl group attached to an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of piperidine derivatives with trifluoromethyl acetamide precursors. Common synthetic routes may include:
Nucleophilic Substitution: Reacting piperidine with a trifluoromethyl acetamide halide under basic conditions.
Amidation: Coupling a piperidine derivative with trifluoromethyl acetic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other large-scale chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to modify the trifluoromethyl group or the acetamide moiety.
Substitution: The piperidine ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action for N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-3-yl)-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.
N-(piperidin-3-yl)-N-(trifluoromethyl)benzamide: Similar but with a benzamide moiety instead of acetamide.
Uniqueness
N-(piperidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C8H13F3N2O |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
N-piperidin-3-yl-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13(8(9,10)11)7-3-2-4-12-5-7/h7,12H,2-5H2,1H3 |
Clé InChI |
DCZBGBAFHRHMOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1CCCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


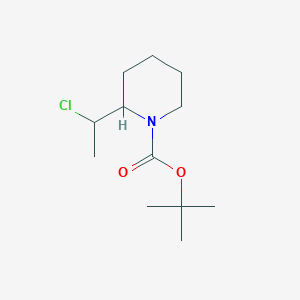
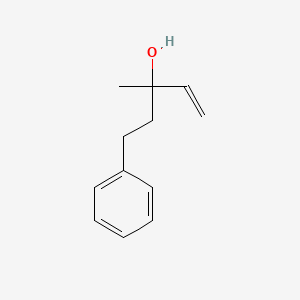
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
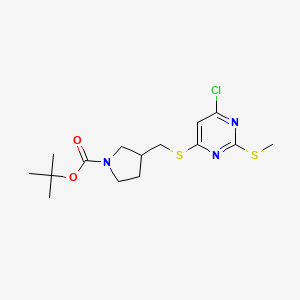
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
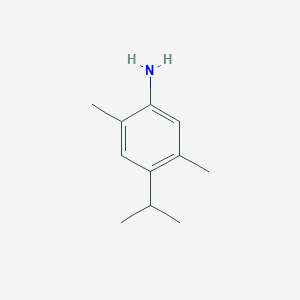

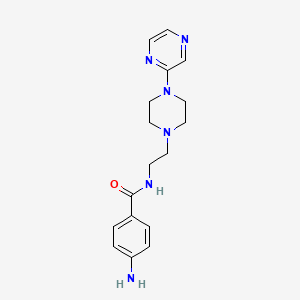
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)
